An In-depth Technical Guide to the Chemical Properties of Fmoc-Tpi-OH
An In-depth Technical Guide to the Chemical Properties of Fmoc-Tpi-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Tpi-OH, chemically known as (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a protected, unnatural amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique tricyclic indole structure, a tetrahydronorharman moiety, is a constrained analog of tryptophan. This structural feature makes it a point of interest for introducing conformational rigidity into peptide chains, potentially enhancing their biological activity and stability. This guide provides a comprehensive overview of the chemical properties of Fmoc-Tpi-OH, including its synthesis, analytical characterization, and its application in peptide chemistry, with a focus on its relevance to drug discovery and development.
Core Chemical and Physical Properties
Fmoc-Tpi-OH is a white to off-white powder.[1] Its core structure is derived from L-tryptophan through a Pictet-Spengler reaction, which creates the tetrahydronorharman ring system. The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group in modern peptide synthesis.
Table 1: Physicochemical Properties of Fmoc-Tpi-OH
| Property | Value | Reference(s) |
| Synonyms | Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, Fmoc-L-Tryptoline-3-carboxylic acid | [2][3] |
| CAS Number | 204322-23-6 | [2][3] |
| Molecular Formula | C₂₇H₂₂N₂O₄ | [2][3] |
| Molecular Weight | 438.49 g/mol | [2][3] |
| Appearance | White to off-white powder | [2] |
| Purity | ≥95% (HPLC) | [4] |
| Melting Point | Not available. The related core, 1,2,3,4-Tetrahydroharman-3-carboxylic acid, has a melting point of 252-256 °C (dec.). | [5] |
| Optical Rotation | [α]²⁰/D = +55 ± 2° (c=1 in DMF) | [2] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF). General advice for similar compounds suggests solubility in N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO). To enhance solubility, gentle heating to 37°C and sonication may be employed. | [2][6][7] |
| Storage and Stability | Store at 2-8°C, protected from light and moisture. For long-term storage of stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [1] |
Synthesis and Purification
The synthesis of Fmoc-Tpi-OH typically involves a two-step process: the formation of the tetrahydronorharman-3-carboxylic acid core via the Pictet-Spengler reaction, followed by the protection of the α-amino group with an Fmoc moiety.
Experimental Protocol 1: Synthesis of 1,2,3,4-Tetrahydronorharman-3-carboxylic acid (Tpi-OH)
The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines.[8] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.
Materials:
-
L-Tryptophan
-
Formaldehyde solution (e.g., 37% in water)
-
Strong acid catalyst (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))
-
Solvent (e.g., Dichloromethane (DCM) or water)
Procedure:
-
Dissolve L-tryptophan in the chosen solvent.
-
Add formaldehyde solution to the reaction mixture.
-
Add the acid catalyst and stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture.
-
The product, 1,2,3,4-tetrahydronorharman-3-carboxylic acid, may precipitate out of the solution or can be extracted with a suitable organic solvent.
-
The crude product can be purified by recrystallization.
Experimental Protocol 2: Fmoc Protection of Tpi-OH
The protection of the α-amino group of the newly synthesized Tpi-OH is crucial for its use in SPPS.
Materials:
-
1,2,3,4-Tetrahydronorharman-3-carboxylic acid (Tpi-OH)
-
Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl)
-
Base (e.g., Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA))
-
Solvent (e.g., a mixture of acetone and water, or DMF)
Procedure:
-
Dissolve Tpi-OH in the chosen solvent system.
-
Add the base to the solution to deprotonate the amino group.
-
Slowly add a solution of Fmoc-OSu or Fmoc-Cl to the reaction mixture.
-
Stir the reaction at room temperature until completion, as monitored by TLC.
-
Acidify the reaction mixture to precipitate the Fmoc-Tpi-OH product.
-
The crude product can be purified by column chromatography on silica gel.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Tpi-OH is primarily used as a building block in Fmoc-based SPPS to introduce a conformationally constrained tryptophan analog into a peptide sequence.
Experimental Protocol 3: Incorporation of Fmoc-Tpi-OH into a Peptide Chain
The coupling of the sterically hindered Fmoc-Tpi-OH may require optimized conditions to ensure high efficiency.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Tpi-OH
-
Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
Solvent (DMF or NMP)
Procedure:
-
Resin Swelling: Swell the resin with the N-terminally deprotected peptide in DMF or NMP.
-
Activation: In a separate vessel, pre-activate Fmoc-Tpi-OH (typically 1.5-4 equivalents relative to the resin loading) with the chosen coupling reagent and base in DMF or NMP for a few minutes.
-
Coupling: Add the activated Fmoc-Tpi-OH solution to the resin and agitate the mixture. Due to the steric bulk of Fmoc-Tpi-OH, a longer coupling time (e.g., 1-4 hours) or a double coupling may be necessary.
-
Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents.
-
Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.
Workflow for Fmoc-SPPS Cycle
Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis.
Purification and Characterization
Peptides containing the Tpi residue are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Experimental Protocol 4: HPLC Purification of a Tpi-Containing Peptide
Materials:
-
Crude Tpi-containing peptide
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
C18 RP-HPLC column
Procedure:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A/B mixture).
-
Filter the sample to remove any particulates.
-
Inject the sample onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often necessary to achieve good separation of closely eluting impurities.
-
Monitor the elution profile at 220 nm and 280 nm (due to the indole chromophore).
-
Collect fractions corresponding to the desired peptide peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Analytical Characterization
The identity and purity of Fmoc-Tpi-OH and peptides containing this residue are confirmed by mass spectrometry and NMR spectroscopy.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For Fmoc-Tpi-OH (C₂₇H₂₂N₂O₄), the expected monoisotopic mass is approximately 438.16 Da. The mass spectrum would show corresponding [M+H]⁺ and/or [M+Na]⁺ peaks.
Biological Relevance and Signaling Pathways
The tetrahydronorharman core of Tpi belongs to the β-carboline family of alkaloids, which are known to possess a wide range of biological activities.[8] The incorporation of Tpi into peptides is a strategy to develop novel bioactive molecules.
Antimicrobial Activity
Tryptophan-rich antimicrobial peptides are known to be effective against a broad spectrum of bacteria. The mechanism of action often involves interaction with and disruption of the bacterial cell membrane. The bulky, hydrophobic indole side chain of tryptophan plays a crucial role in this process.[1][8] Peptides containing Tpi, as a constrained tryptophan analog, are being investigated for their potential as antimicrobial agents. The rigid structure of the Tpi residue may influence the peptide's conformation and its interaction with bacterial membranes.
Interaction with Signaling Pathways
β-Carboline alkaloids have been shown to interact with various biological targets and signaling pathways. These include:
-
NF-κB Signaling Pathway: Some β-carboline alkaloids can suppress the NF-κB signaling pathway by inhibiting IKK activity, which is involved in inflammatory responses.[1]
-
TGF-β/Smad Signaling Pathway: Certain β-carboline derivatives have been found to inhibit the TGF-β/Smad signaling pathway, which plays a role in fibrosis.[10]
-
Other Targets: β-carbolines have also been reported to interact with cyclin-dependent kinases (CDKs), topoisomerases, and monoamine oxidase (MAO), and to bind to DNA.[8]
The incorporation of the Tpi moiety into peptides could therefore be a strategy to target these pathways with enhanced specificity and potency.
Logical Relationship of Tpi-Containing Peptides' Biological Activity
Caption: Potential mechanisms of biological activity for Tpi-containing peptides.
Conclusion
Fmoc-Tpi-OH is a specialized amino acid derivative with significant potential in the field of peptide-based drug discovery. Its unique, conformationally constrained structure offers a means to design peptides with enhanced biological properties. This guide has provided a detailed overview of its chemical properties, synthesis, and application in SPPS, as well as insights into the potential biological activities of Tpi-containing peptides. Further research into the specific properties and applications of peptides incorporating this novel building block is warranted and holds promise for the development of new therapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. chemimpex.com [chemimpex.com]
- 3. peptide.com [peptide.com]
- 4. scispace.com [scispace.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. peptide.com [peptide.com]
- 7. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]
- 10. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) [mdpi.com]
